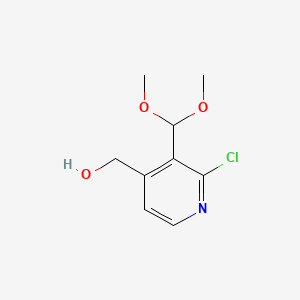
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . It is a halogenated heterocyclic compound, specifically a chlorinated pyridine derivative. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorinated pyridine ring can be reduced under specific conditions to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its chlorinated pyridine structure. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-3,4-dimethoxypyridine: Similar in structure but lacks the hydroxyl group.
(4-Chloro-pyridin-2-yl)-methanol: Similar in structure but lacks the methoxymethyl groups.
Uniqueness
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is unique due to the presence of both the chlorinated pyridine ring and the methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
生物活性
The compound (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a chloro group, a dimethoxymethyl substituent, and a hydroxymethyl group attached to the pyridine ring, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated the potential of this compound in anticancer applications. It has been evaluated for its effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
Case Study: Anticancer Efficacy
In vitro assays indicated that this compound exhibits significant cytotoxic effects against HeLa and A549 cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and alterations in cell cycle progression. The compound was found to inhibit cell proliferation effectively, with IC50 values in the low micromolar range .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown promising activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Profile
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains such as MRSA .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of this compound has been assessed through several assays.
The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This inhibition suggests a possible mechanism through which the compound exerts its anti-inflammatory effects, potentially involving the NF-kB signaling pathway .
特性
IUPAC Name |
[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-4,9,12H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETBLKFNUDOPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













